CID 72745280

描述

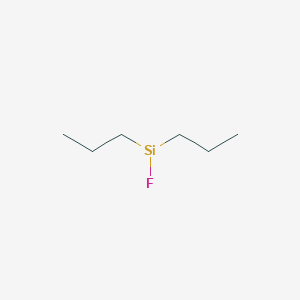

Based on Figure 1 from , the compound was analyzed using gas chromatography-mass spectrometry (GC-MS), and its content was quantified across fractions of vacuum-distilled cinnamon essential oil (CIEO) . The mass spectrum of CID 72745280 suggests a molecular ion peak and fragmentation pattern consistent with terpenoid or phenylpropanoid derivatives, common in essential oils.

属性

分子式 |

C6H14FSi |

|---|---|

分子量 |

133.26 g/mol |

InChI |

InChI=1S/C6H14FSi/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |

InChI 键 |

BIIIXYSNQAFOOT-UHFFFAOYSA-N |

规范 SMILES |

CCC[Si](CCC)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Fluoro(dipropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. For instance, the reaction between dipropylsilane and a fluorinated olefin in the presence of a platinum catalyst can yield fluoro(dipropyl)silane .

Industrial Production Methods

Industrial production of fluoro(dipropyl)silane typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

化学反应分析

Types of Reactions

Fluoro(dipropyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can participate in reduction reactions, often using silane as a reducing agent.

Substitution: Fluoro(dipropyl)silane can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

科学研究应用

Fluoro(dipropyl)silane has several applications in scientific research:

作用机制

The mechanism by which fluoro(dipropyl)silane exerts its effects involves the formation of strong silicon-fluorine bonds, which contribute to its stability and reactivity. The compound can interact with various molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation and silanization . These interactions often involve the formation of siloxane linkages, which are crucial in many of its applications .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

However, comparisons can be inferred from related studies:

- Oscillatoxin Derivatives (): Oscillatoxins (e.g., CID 101283546, CID 185389) are marine toxins with cyclic ether moieties. Unlike CID 72745280, which is linked to plant-derived essential oils, oscillatoxins exhibit cytotoxicity and ion-channel modulation .

- Colchicine (CID 6167, ): A tropolone alkaloid with anti-inflammatory properties.

Physicochemical Properties

For reference:

| Parameter | This compound (Inferred) | Colchicine (CID 6167) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Weight | Not reported | 399.44 g/mol | 716.85 g/mol |

| LogP (Lipophilicity) | Not reported | 1.33 | 4.82 |

| Bioactivity | Antimicrobial? | Anti-inflammatory | Cytotoxic |

Sources: (this compound), (Colchicine), (Oscillatoxin D).

Analytical Methods

Research Findings and Gaps

Key Findings

- This compound is a minor component in cinnamon essential oil, concentrated in specific vacuum distillation fractions .

- Its mass spectral features align with phenylpropanoids (e.g., cinnamaldehyde derivatives), but structural confirmation is absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。